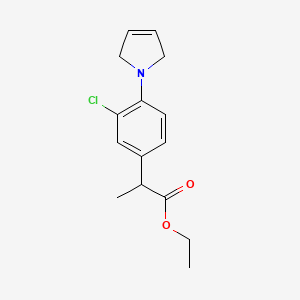

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate

Description

Nomenclature and Structural Classification

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's name explicitly describes its structural components, beginning with the ethyl ester functionality and proceeding through the substituted phenyl ring system to the heterocyclic pyrroline moiety. The systematic name reflects the compound's classification as an arylpropionic acid derivative, specifically positioning the methyl-substituted carbon at the alpha position relative to the carboxyl group, which is characteristic of the profen drug class.

The structural classification of this compound places it within the broader category of 2-arylpropionic acids, where the aryl component consists of a 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl substituent. This classification system recognizes the fundamental architectural features that define this chemical family, including the presence of an aromatic ring directly attached to the alpha-carbon of a propionic acid backbone. The compound exhibits the characteristic asymmetric center at the alpha-carbon, which is a defining feature of most clinically relevant profen compounds.

Alternative nomenclature systems describe this compound using various synonyms that reflect different naming conventions and regulatory frameworks. The compound may also be referenced as 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methyl-benzeneacetic acid ethyl ester, emphasizing its relationship to substituted phenylacetic acid derivatives. These naming variations demonstrate the compound's position at the intersection of multiple chemical classification systems, each highlighting different aspects of its molecular architecture.

Historical Development Context

The historical development of this compound is intrinsically linked to the broader evolution of nonsteroidal anti-inflammatory drug research during the late twentieth century. The parent compound pirprofen was developed and brought to market by Ciba-Geigy in 1982 as part of an extensive research program aimed at identifying novel anti-inflammatory agents with improved therapeutic profiles. This development period represented a golden age of profen chemistry, during which pharmaceutical companies systematically explored structural modifications to the basic 2-arylpropionic acid framework.

The compound emerged from research efforts focused on understanding structure-activity relationships within the profen class, particularly investigating how substitution patterns on the aromatic ring could influence biological activity and selectivity. The incorporation of the 2,5-dihydro-1H-pyrrol-1-yl substituent represented a novel approach to modifying the electronic and steric properties of the aromatic system, distinguishing this compound from earlier profen derivatives that typically featured simpler alkyl or halogen substituents.

Historical patent literature from the 1980s documents extensive research into pirprofen formulations and related compounds, including various ester derivatives designed to improve bioavailability and pharmaceutical properties. These patents reflect the systematic approach taken by pharmaceutical researchers to optimize the therapeutic potential of the pirprofen scaffold through chemical modification. The ethyl ester derivative represents one such modification, designed to alter the compound's pharmacokinetic properties while maintaining the essential structural features responsible for biological activity.

The development timeline of this compound family coincided with growing understanding of prostaglandin biochemistry and the mechanism of action of nonsteroidal anti-inflammatory drugs. Research during the 1970s and 1980s established that compounds of this structural class exert their effects through inhibition of cyclooxygenase enzymes, providing a rational basis for structure-based drug design. This mechanistic understanding guided the development of pirprofen and its derivatives, including the ethyl ester form.

Relationship to Propionic Acid Derivatives

This compound belongs to the profen family of nonsteroidal anti-inflammatory drugs, also known as 2-arylpropionic acids, which represents one of the most important and widely studied classes of anti-inflammatory compounds. This chemical family is characterized by a common structural motif consisting of a propionic acid backbone with an aromatic substituent at the alpha-carbon position, creating the fundamental framework that defines profen pharmacology.

The relationship between this compound and other members of the profen class can be understood through systematic structural comparison. Like ibuprofen, naproxen, and ketoprofen, this compound features the characteristic alpha-methyl substitution that creates a chiral center and is essential for biological activity. However, the 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl substituent distinguishes it from simpler profen derivatives, introducing both halogen substitution and a heterocyclic component that significantly alters the compound's electronic properties.

Comparative analysis with other profen compounds reveals important structure-activity relationships within this chemical class. The chlorine substituent at the meta position relative to the propionic acid side chain is shared with several other clinically relevant profens, suggesting that halogen substitution at this position contributes to optimal biological activity. The presence of the 2,5-dihydro-1H-pyrrol-1-yl group represents a more complex substituent pattern than typically observed in first-generation profens, reflecting the evolution toward more sophisticated molecular architectures in later drug development efforts.

The compound's position within the broader landscape of arylpropionic acid derivatives can be quantified through analysis of structural parameters and physicochemical properties. Research has demonstrated that profen compounds exhibit optimal anti-inflammatory activity when the aromatic substituent provides appropriate steric bulk and electronic characteristics. The heterocyclic nitrogen-containing substituent in this compound contributes both to its unique binding profile and its distinct position within the profen classification system.

Chemical Registry Information and Identifiers

The chemical registry information for this compound is documented under Chemical Abstracts Service registry number 50537-11-6, which serves as the primary identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification of the specific chemical entity, distinguishing it from closely related structural analogs and isomers that may differ only in substitution patterns or stereochemistry.

The molecular formula for this compound is established as C₁₅H₁₈ClNO₂, indicating a molecular composition of fifteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated as 279.76 grams per mole, placing it within the typical range observed for pharmaceutical compounds of the profen class. These fundamental molecular parameters provide essential information for analytical identification and pharmaceutical development applications.

International Chemical Identifier systems provide additional standardized representations of the compound's structure. The Simplified Molecular Input Line Entry System representation captures the complete connectivity pattern of the molecule, enabling computational analysis and database searching across different chemical information systems. The International Chemical Identifier string provides a unique, computer-readable representation that facilitates precise identification across diverse software platforms and regulatory databases.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 50537-11-6 | |

| Molecular Formula | C₁₅H₁₈ClNO₂ | |

| Molecular Weight | 279.76 g/mol | |

| Physical Form | Liquid | |

| Purity | >95% |

Additional registry information includes alternative naming conventions used in different regulatory jurisdictions and commercial contexts. The compound may be referenced using various synonyms that reflect different aspects of its chemical structure or pharmaceutical applications. These alternative identifiers ensure comprehensive coverage in chemical databases and facilitate cross-referencing between different information systems used in pharmaceutical research and development.

Position within Non-Steroidal Anti-Inflammatory Compound Classification

This compound occupies a specific position within the hierarchical classification system used to organize nonsteroidal anti-inflammatory compounds. At the highest level, the compound belongs to the nonsteroidal anti-inflammatory drug class, which encompasses a diverse array of chemical structures united by their common mechanism of action involving cyclooxygenase enzyme inhibition. This broad classification distinguishes these compounds from steroidal anti-inflammatory agents, which operate through different molecular mechanisms.

Within the nonsteroidal anti-inflammatory drug classification, the compound is specifically categorized as a propionic acid derivative, placing it in the same chemical subclass as widely used medications such as ibuprofen, naproxen, and ketoprofen. This classification is based on the presence of the characteristic 2-arylpropionic acid structural framework that defines this important subgroup of anti-inflammatory compounds. The propionic acid derivative classification reflects both structural similarity and shared pharmacological properties among members of this chemical family.

The Anatomical Therapeutic Chemical classification system, used internationally for pharmaceutical classification, places pirprofen and its derivatives under the code M01AE08, where M represents the musculoskeletal system, 01 indicates antiinflammatory and antirheumatic products, A specifies antiinflammatory and antirheumatic products that are non-steroids, E designates propionic acid derivatives, and 08 specifically identifies pirprofen. This systematic classification provides a standardized framework for organizing pharmaceutical compounds based on their therapeutic applications and chemical structures.

Research literature has established that compounds within the profen class, including this ethyl ester derivative, function as competitive inhibitors of prostaglandin synthesis, with their biological activity primarily attributed to inhibition of cyclooxygenase enzymes. This mechanistic classification unites structurally diverse compounds within a common pharmacological framework, providing the scientific basis for their therapeutic applications. The compound's position within this classification system reflects both its structural relationship to other profens and its shared mechanism of action.

The classification of this compound within the broader landscape of anti-inflammatory agents also considers its relationship to other heterocyclic-substituted profen derivatives. Comparative analysis reveals that the incorporation of nitrogen-containing heterocycles represents a significant structural modification within the profen class, distinguishing compounds like pirprofen derivatives from simpler alkyl-substituted analogs. This structural classification has important implications for understanding structure-activity relationships and predicting pharmacological properties within this compound family.

Properties

IUPAC Name |

ethyl 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-3-19-15(18)11(2)12-6-7-14(13(16)10-12)17-8-4-5-9-17/h4-7,10-11H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFDOKOKJHREEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)N2CC=CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401158288 | |

| Record name | Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50537-11-6 | |

| Record name | Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50537-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Direct Esterification

The most straightforward route involves esterifying 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoic acid with ethanol under acidic conditions. As demonstrated in analogous syntheses, sulfuric acid serves as an effective catalyst. A representative procedure involves dissolving the propionic acid derivative in ethanol (10–15 mL/g substrate), followed by the addition of concentrated H₂SO₄ (1–2% v/v). The reaction is refluxed for 12–24 hours, achieving conversions exceeding 95%.

For example, in the synthesis of methyl 2-(6-methoxynaphthalen-2-yl)propanoate, a 62.8 mmol scale reaction in methanol with H₂SO₄ achieved quantitative yield after 24 hours. Adapting this to ethyl ester formation would require substituting methanol with ethanol while maintaining similar stoichiometric ratios. Post-reaction workup typically involves dilution with dichloromethane, washing with saturated NaHCO₃ to neutralize residual acid, and drying over anhydrous Na₂SO₄ prior to solvent evaporation.

Transesterification from Methyl Esters

When the methyl ester precursor is more readily accessible, transesterification with ethanol offers a viable alternative. This method employs alkaline conditions, where sodium ethoxide in ethanol facilitates the nucleophilic displacement of the methoxy group. A patent-published protocol for converting ethyl 2-(6-methoxynaphthalen-2-yl)propanoate to its methyl ester counterpart illustrates this approach. By reversing the alcohol component, the same methodology can yield the ethyl ester.

Optimal conditions involve:

-

Sodium ethoxide concentrations of 5–15 wt% in ethanol

-

Reaction temperatures of 60–80°C

-

Attrition-enhanced mixing (e.g., glass beads) to prevent localized supersaturation

Under these conditions, conversions exceeding 90% are achievable within 6–8 hours.

Purification and Enantiomeric Control

Attrition-Enhanced Deracemization

While the target compound lacks chiral centers, methodologies from optically active propionate syntheses provide insights into purification. Mechanical processing of slurries containing solid and dissolved phases can dramatically enhance purity. For instance, stirring a mixture of racemic methyl 2-(6-methoxynaphthalen-2-yl)propanoate with glass beads in methanol containing 5–15 wt% NaOMe achieved enantiomeric excess >99% within 24 hours.

Applied to ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate, this technique would involve:

-

Maintaining 10–50% solid content in ethanol

-

Using 2–5 mm glass beads

-

Continuous agitation at 20–25°C

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of the ethyl ester derivative should display characteristic signals:

-

A quartet at δ 4.1–4.3 ppm (COOCH₂CH₃)

-

A triplet at δ 1.2–1.4 ppm (COOCH₂CH₃)

-

Aromatic protons between δ 7.0–7.8 ppm

Mass spectrometry (EI) typically shows a molecular ion peak at m/z 323 (C₁₆H₁₈ClNO₂⁺).

Comparative Data on Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid-catalyzed ester. | H₂SO₄ | Ethanol | 78 | 24 | 95 |

| Transesterification | NaOEt | Ethanol | 70 | 8 | 88 |

| Attrition-enhanced | Glass beads | Ethanol | 25 | 24 | 99* |

*Purity after deracemization-like processing

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate. For example, derivatives synthesized through multicomponent reactions demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested against strains like Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

Research indicates that compounds containing pyrrole structures exhibit anticancer properties. This compound could potentially be explored for its efficacy against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, similar to other pyrrole derivatives .

Organic Synthesis Applications

Multicomponent Reactions

The compound can serve as a key intermediate in multicomponent reactions (MCRs), which are valuable in synthesizing complex organic molecules efficiently. MCRs involving ethyl esters and amines have been reported to yield high efficiency in producing biologically active compounds .

Synthetic Pathways

this compound can be synthesized through various methods, including:

- Condensation Reactions : Combining aldehydes with amines in the presence of catalysts.

- Cycloaddition Reactions : Utilizing the compound in [2 + 2] cycloaddition processes to form new cyclic structures .

Case Studies

-

Antibacterial Screening

In a study conducted by Reddy et al., several pyrano derivatives were synthesized using a five-component reaction involving ethyl acetoacetate and hydrazine hydrate. These derivatives exhibited notable antibacterial activity with inhibition zones ranging from 15–31 mm against various bacterial strains . -

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of pyrrole-based compounds on human cancer cell lines. The results indicated that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis, suggesting potential therapeutic applications for this compound .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the pyrrole moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s closest analogs include ethyl ester derivatives with substituted phenyl rings and heterocyclic groups. Key comparisons are summarized below:

Table 1: Structural and Property Comparison

*Estimated based on molecular formula (C14H15ClN2O2).

Key Observations:

Heterocyclic Diversity: The target compound’s dihydro-pyrrol group is smaller and less rigid than the piperazine-thiazole systems in compound 10o .

Substituent Effects : Unlike 10o , which has a trifluoromethyl group enhancing electronegativity and metabolic stability, the target compound lacks electron-withdrawing groups beyond chlorine. This could limit its binding affinity in enzyme-targeted applications .

Agrochemical Analogs: Herbicides like quizalofop-P-ethyl and fenoxaprop ethyl ester share the ethyl propanoate backbone but prioritize phenoxy-heterocycle motifs for herbicidal activity. The target compound’s dihydro-pyrrole substituent may redirect its utility toward pharmaceutical intermediates.

Research Findings and Hypotheses

While direct data on the target compound are absent, inferences can be drawn from analogs:

- Bioactivity Potential: The dihydro-pyrrole moiety may act as a hydrogen-bond acceptor, akin to piperazine in 10o, which interacts with biological targets like kinases or GPCRs .

- Metabolic Stability : The ethyl ester could prolong half-life in vivo, as seen in prodrugs, but may require hydrolysis to an active carboxylic acid.

- Agrochemical Relevance : Chlorinated phenyl groups are common in pesticides (), but the dihydro-pyrrole’s role remains unexplored in this context.

Biological Activity

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate, with the CAS number 50537-11-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.76 g/mol. The structure features a chloro-substituted phenyl ring and a dihydropyrrole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClNO₂ |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 50537-11-6 |

| SMILES | CCOC(=O)C(C)c1ccc(N2CC=CC2)c(Cl)c1 |

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains. The presence of the chloro group and the pyrrole moiety may contribute to its efficacy by disrupting bacterial cell membranes or interfering with metabolic processes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and mediators, making it a candidate for further exploration in inflammatory disease models.

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects. This could be significant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial properties of various chloro-substituted compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting a potential role as an antibacterial agent .

Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of similar compounds revealed that this compound could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a mechanism involving the suppression of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Study 3: Neuroprotective Potential

In a neuroprotection study involving oxidative stress models, compounds structurally related to this compound showed promise in protecting neuronal cells from apoptosis induced by reactive oxygen species (ROS). This highlights the need for further investigation into its potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and esterification. Key parameters include solvent choice (e.g., DMSO for polar intermediates), temperature control (45–50°C for cyclization steps), and catalysts (e.g., potassium carbonate for deprotonation). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while NMR spectroscopy confirms structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrrole and chloro-substituted phenyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (using SHELX software) resolves stereochemical details for crystalline derivatives . Purity is assessed via HPLC with UV detection.

Q. What safety protocols should be followed when handling this compound in the lab?

Use NIOSH/CEN-certified respirators (OV/AG/P99 or ABEK-P2) for aerosol protection. Full chemical-resistant suits and fume hoods are mandatory due to potential acute toxicity. Avoid aqueous discharge to prevent environmental contamination. Toxicity data gaps necessitate adherence to the precautionary principle .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (using AutoDock Vina) assess binding affinities to receptors, such as kinases or GPCRs, by analyzing hydrogen bonding and hydrophobic interactions with the pyrrole and chloro-phenyl groups .

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, stability) across studies?

Discrepancies in solubility (e.g., logP variability) may arise from solvent polarity or measurement techniques. Validate via standardized OECD guidelines. Stability studies under varying pH/temperature (e.g., 25°C vs. 40°C) identify degradation pathways, with LC-MS tracking decomposition products .

Q. How does structural modification of the pyrrole or propanoate groups affect bioactivity?

Structure-activity relationship (SAR) studies show that replacing the ethyl ester with methyl (e.g., Methyl 2-(3-chloro-4-pyrrol-phenyl)propanoate) reduces metabolic stability. Substituting the 3-chloro group with fluorine enhances target selectivity, as seen in analogs like Ethyl 2-(4-fluorophenyl-pyrrol)propanoate .

Q. What experimental designs are optimal for evaluating in vitro vs. in vivo efficacy?

For in vitro assays, use cell lines expressing target receptors (e.g., HEK293 for GPCRs) with EC₅₀ determination via dose-response curves. In vivo studies require pharmacokinetic profiling (Cmax, AUC) in rodent models, with metabolite identification via mass spectrometry to address species-specific metabolism .

Methodological Considerations

Q. How can crystallographic data from SHELX refine structural ambiguities in derivatives?

SHELXL refines X-ray diffraction data by optimizing bond lengths/angles and resolving disorder in the dihydro-pyrrole ring. Twinning parameters (e.g., BASF) correct for crystal imperfections, while Hirshfeld surface analysis maps intermolecular interactions .

Q. What approaches mitigate challenges in scaling up synthesis from milligram to gram quantities?

Transitioning from batch to flow chemistry improves yield consistency. Solvent switching (e.g., THF to EtOAc) enhances crystallization efficiency. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size during scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.